molecular formula C30H27ClN2O2 B13378372 2-Amino-1-(4-chlorophenyl)-3-(4-methylbenzoyl)-4-(4-methylphenyl)-4,6,7,8-tetrahydroquinolin-5-one

2-Amino-1-(4-chlorophenyl)-3-(4-methylbenzoyl)-4-(4-methylphenyl)-4,6,7,8-tetrahydroquinolin-5-one

Cat. No.: B13378372
M. Wt: 483.0 g/mol
InChI Key: LIBMXPBRGPRWLP-MWSHPTLTSA-N
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Description

2-amino-1-(4-chlorophenyl)-3-(4-methylbenzoyl)-4-(4-methylphenyl)-4,6,7,8-tetrahydro-5(1H)-quinolinone is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups

Properties

Molecular Formula

C30H27ClN2O2

Molecular Weight

483.0 g/mol

IUPAC Name

(3E)-1-(4-chlorophenyl)-3-[hydroxy-(4-methylphenyl)methylidene]-2-imino-4-(4-methylphenyl)-4,6,7,8-tetrahydroquinolin-5-one

InChI

InChI=1S/C30H27ClN2O2/c1-18-6-10-20(11-7-18)26-27-24(4-3-5-25(27)34)33(23-16-14-22(31)15-17-23)30(32)28(26)29(35)21-12-8-19(2)9-13-21/h6-17,26,32,35H,3-5H2,1-2H3/b29-28+,32-30?

InChI Key

LIBMXPBRGPRWLP-MWSHPTLTSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C\2C3=C(CCCC3=O)N(C(=N)/C2=C(\C4=CC=C(C=C4)C)/O)C5=CC=C(C=C5)Cl

Canonical SMILES

CC1=CC=C(C=C1)C2C3=C(CCCC3=O)N(C(=N)C2=C(C4=CC=C(C=C4)C)O)C5=CC=C(C=C5)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-1-(4-chlorophenyl)-3-(4-methylbenzoyl)-4-(4-methylphenyl)-4,6,7,8-tetrahydro-5(1H)-quinolinone typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzaldehyde with 4-methylacetophenone in the presence of a base to form an intermediate chalcone. This intermediate is then subjected to cyclization with an appropriate amine, such as 2-aminobenzophenone, under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-amino-1-(4-chlorophenyl)-3-(4-methylbenzoyl)-4-(4-methylphenyl)-4,6,7,8-tetrahydro-5(1H)-quinolinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) are used under appropriate conditions (e.g., acidic or basic environments).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinolinone derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce various substituents on the aromatic rings.

Scientific Research Applications

2-amino-1-(4-chlorophenyl)-3-(4-methylbenzoyl)-4-(4-methylphenyl)-4,6,7,8-tetrahydro-5(1H)-quinolinone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-amino-1-(4-chlorophenyl)-3-(4-methylbenzoyl)-4-(4-methylphenyl)-4,6,7,8-tetrahydro-5(1H)-quinolinone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites or binding pockets, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-1-(4-chlorophenyl)-3-(4-methylbenzoyl)-4-phenyl-4,6,7,8-tetrahydro-5(1H)-quinolinone
  • 2-amino-1-(4-chlorophenyl)-3-(4-methylbenzoyl)-4-(4-methoxyphenyl)-4,6,7,8-tetrahydro-5(1H)-quinolinone

Uniqueness

The uniqueness of 2-amino-1-(4-chlorophenyl)-3-(4-methylbenzoyl)-4-(4-methylphenyl)-4,6,7,8-tetrahydro-5(1H)-quinolinone lies in its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other similar molecules.

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